3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate
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Overview
Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science. This compound, in particular, combines the structural features of chromenone and thiophene, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate typically involves multi-step reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-methyl-2-oxo-2H-chromen-6-yl acetic acid, followed by cyclization and esterification with thiophene-2-carboxylic acid. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of protein tyrosine phosphatases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its anti-inflammatory effects may result from the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-{4-[3-(4-methoxyphenyl)thioureido]phenyl}thiophene-2-carboxylate: Known for its anticancer activity against various cell lines.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
What sets 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate apart is its unique combination of chromenone and thiophene moieties, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H16O5S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H16O5S/c1-13-17-12-16(26-21(23)19-4-3-11-28-19)9-10-18(17)27-22(24)20(13)14-5-7-15(25-2)8-6-14/h3-12H,1-2H3 |
InChI Key |
YZLVPHFLAYKVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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